molecular formula C20H22N4O2 B7176567 N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide

N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide

Cat. No.: B7176567
M. Wt: 350.4 g/mol
InChI Key: OLWZRDKBSNQOLO-UHFFFAOYSA-N
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Description

N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide is a synthetic compound that has garnered interest in scientific research due to its potential applications in medicinal chemistry. This compound features a benzofuran core linked to a pyridine ring through a piperazine moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23-8-10-24(11-9-23)19-7-6-15(12-21-19)13-22-20(25)17-14-26-18-5-3-2-4-16(17)18/h2-7,12,14H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWZRDKBSNQOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)CNC(=O)C3=COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The compound may bind to active sites or allosteric sites on target proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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